Methyl 2-iodo-3-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multiple steps, including nitrification, esterification, and reduction. For instance, methyl 2-amino-5-fluorobenzoate was synthesized from 3-fluorobenzoic acid through a series of reactions, yielding a high purity product . Similarly, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione was achieved using dicyclohexyl carbodiimide as a coupling agent, suggesting that similar methods could potentially be applied to the synthesis of methyl 2-iodo-3-fluorobenzoate .
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular arrangement and interactions within a compound. For example, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate crystallizes in the triclinic space group, with weak intermolecular interactions influencing the packing in the crystal structure . This information can be valuable when predicting the crystal structure of methyl 2-iodo-3-fluorobenzoate.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of methyl 2-iodo-3-fluorobenzoate. However, the synthesis and reactivity of similar fluorinated compounds, such as the use of 5-iodo-2-methylbenzoic acid in the synthesis of a potential anticancer agent, can provide insights into the types of chemical reactions that methyl 2-iodo-3-fluorobenzoate might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the nature of its substituents. For example, the study of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding and provided computational calculations of its properties, which could be analogous to the properties of methyl 2-iodo-3-fluorobenzoate . The presence of fluorine and iodine substituents in methyl 2-iodo-3-fluorobenzoate would likely influence its reactivity, boiling and melting points, and solubility.
Scientific Research Applications
Synthesis Optimization
Methyl 2-amino-5-fluorobenzoate, a compound structurally related to Methyl 2-iodo-3-fluorobenzoate, was synthesized using 3-fluorobenzoic acid through nitrification, esterification, and hydronation. An optimal synthesis route was established, yielding a high product purity and significant yield (Yin Jian-zhong, 2010).
Fluorine-Iodine Radiopaque Compounds
Fluorine-iodine compounds, including ethyl 3-iodo-4-fluorobenzoate and 3-iodo-4-fluorobenzoic acid, demonstrate anesthetic, hypnotic, and analgesic effects. These compounds, similar in structural aspects to Methyl 2-iodo-3-fluorobenzoate, are used in radiopaque applications and have shown preliminary non-toxicity in certain concentrations (S. Mittelstaedt & G. L. Jenkins, 1950).
Transformation in Anaerobic Environments
Investigations using isomeric fluorophenols as analogs, including 2-fluorophenol and 3-fluorophenol, have shown their transformation to fluorobenzoic acids in anaerobic conditions. This process could be relevant to understanding the anaerobic transformation of Methyl 2-iodo-3-fluorobenzoate (B. Genthner, G. Townsend, & P. Chapman, 1989).
Fluorescent Sensor Applications
A fluorogenic chemosensor, synthesized from methyl 3,5-diformyl-4-hydroxybenzoate, demonstrated high selectivity and sensitivity towards aluminum ions. Such chemosensors, derived from benzoate compounds like Methyl 2-iodo-3-fluorobenzoate, are significant in bio-imaging and detecting metal ions in living cells (Xingpei Ye et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 3-fluoro-2-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSLNJIWQBQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306372 | |
Record name | Methyl 3-fluoro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodo-3-fluorobenzoate | |
CAS RN |
393-78-2 | |
Record name | Methyl 3-fluoro-2-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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